molecular formula C18H17BrN2O2 B11006530 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide

Cat. No.: B11006530
M. Wt: 373.2 g/mol
InChI Key: KEGRHAVSXGNWLS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide is an indole-derived acetamide compound characterized by a bromo-substituted indole core linked via an acetamide bridge to a 4-(2-hydroxyethyl)phenyl group.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C18H17BrN2O2/c19-16-2-1-3-17-15(16)8-10-21(17)12-18(23)20-14-6-4-13(5-7-14)9-11-22/h1-8,10,22H,9,11-12H2,(H,20,23)

InChI Key

KEGRHAVSXGNWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CC=C(C=C3)CCO)C(=C1)Br

Origin of Product

United States

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide is a notable derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide can be described as follows:

  • Molecular Formula : C18H20BrN2O2
  • Molecular Weight : 372.27 g/mol
  • IUPAC Name : 2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamide

This compound features a brominated indole moiety and a hydroxyethyl-substituted phenyl group, which are key to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of indole, including the compound , exhibit significant anticancer properties. For instance, a study demonstrated that related compounds could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the S phase.

CompoundCell LineIC50 (µM)Mechanism
2-(4-bromo-1H-indol-1-yl)-N-(4-(2-hydroxyethyl)phenyl)acetamideMCF-720Apoptosis induction
Related Indole DerivativeA54915Cell cycle arrest

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)Comparison to Standard
Staphylococcus aureus32Comparable to Ceftriaxone
Escherichia coli32Comparable to Ciprofloxacin

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated in vitro by measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that the compound could significantly reduce the levels of these cytokines at concentrations as low as 10 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Studies suggest that modifications at specific positions on the indole ring or phenyl group can enhance potency and selectivity. For instance, bromination at the 4-position on the indole ring has been linked to increased anticancer activity.

Case Studies

Case Study 1: Anticancer Efficacy
In a preclinical trial, the compound was tested on xenograft models using MDA-MB-231 breast cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing
A series of derivatives were synthesized and screened for antimicrobial activity. The compound showed superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Indole Core Modifications
  • Bromine vs. Chlorine/Methoxy Substituents :
    The 4-bromo substituent on the indole ring distinguishes the target compound from analogs like 10j (5-methoxy-2-methylindole) and 5f (5-methoxyindole). Bromine’s larger atomic radius and hydrophobic nature may enhance target binding affinity compared to smaller substituents like chlorine or methoxy groups .
  • Sulfonamide vs.
Phenyl Ring Modifications
  • Hydroxyethyl vs. Sulfonyl/Morpholino Groups: The 4-(2-hydroxyethyl)phenyl group contrasts with sulfonyl (e.g., 37) or morpholinosulfonyl (e.g., 5i–5p) substituents. While sulfonyl groups enhance electronic interactions with targets like kinases, the hydroxyethyl group may facilitate hydrogen bonding, influencing pharmacokinetic properties .

Physicochemical Properties

Melting Points and Solubility
  • Compounds with sulfonamide (e.g., 37 , 40 ) or nitro groups (e.g., 10l ) exhibit higher melting points (190–257°C), attributed to strong intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions). The hydroxyethyl group in the target compound may lower its melting point due to reduced crystallinity, favoring solubility .
  • Hydrazinyl-oxoacetyl derivatives (e.g., 5f–5h ) show moderate yields (60–77%) and high purity, whereas analogs with bulkier substituents (e.g., 10k , naphthyl group) have lower yields (6–17%), suggesting synthetic challenges for complex side chains .
Anticancer Potential
  • Indole derivatives like 10j–10m exhibit dual Bcl-2/Mcl-1 inhibitory activity, with IC₅₀ values in the nanomolar range.
  • Sulfonamide analogs (e.g., 40) show selective COX-2 inhibition, while morpholinosulfonyl derivatives (e.g., 5i–5p) target viral proteases (e.g., SARS-CoV-2 Mpro). The hydroxyethyl group in the target compound may redirect activity toward kinase or apoptosis pathways .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Indole Substituent Phenyl Substituent Melting Point (°C) Yield (%) Notable Activity
Target Compound 4-Bromo 4-(2-Hydroxyethyl)phenyl N/A N/A Hypothesized anticancer
10j () 5-Methoxy-2-methyl 3-Chloro-4-fluorophenyl 192–194 8 Bcl-2/Mcl-1 inhibition
5f () 5-Methoxy 4-Bromo-2-hydrazinyl 248–250 65 Enzyme inhibition
40 () 5-Methoxy 4-Bromophenylsulfonyl N/A 45 COX-2 inhibition
5i () N/A 4-Morpholinosulfonyl 220–222 70 SARS-CoV-2 Mpro inhibition

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